Cas no 60169-77-9 (5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride)
5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride
- 8-Quinolinecarbonitrile, 5,6,7,8-tetrahydro-, monohydrochloride
-
5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM411424-1g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95%+ | 1g |
$1024 | 2022-06-10 | |
| Enamine | EN300-736129-0.05g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95% | 0.05g |
$205.0 | 2023-07-06 | |
| Enamine | EN300-736129-0.1g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95% | 0.1g |
$306.0 | 2023-07-06 | |
| Enamine | EN300-736129-0.25g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95% | 0.25g |
$438.0 | 2023-07-06 | |
| Enamine | EN300-736129-0.5g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95% | 0.5g |
$691.0 | 2023-07-06 | |
| Enamine | EN300-736129-1.0g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95% | 1.0g |
$884.0 | 2023-07-06 | |
| Enamine | EN300-736129-2.5g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95% | 2.5g |
$1735.0 | 2023-07-06 | |
| Enamine | EN300-736129-5.0g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95% | 5.0g |
$2566.0 | 2023-07-06 | |
| Enamine | EN300-736129-10.0g |
5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 95% | 10.0g |
$3807.0 | 2023-07-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038044-1g |
5,6,7,8-Tetrahydroquinoline-8-carbonitrile hydrochloride |
60169-77-9 | 1g |
¥5283.00 | 2024-05-07 |
5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride
5,6,7,8-Tetrahydro-8-Quinolinecarbonitrile Hydrochloride: A Comprehensive Overview
The compound with CAS No. 60169-77-9, known as 5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of 5,6,7,8-tetrahydro-8-quinolinecarbonitrile, which belongs to the quinoline family of heterocyclic compounds. Quinolines are widely studied due to their diverse biological activities and potential applications in drug discovery.
5,6,7,8-Tetrahydro-8-quinolinecarbonitrile hydrochloride is characterized by its unique structure, which combines a quinoline ring system with a tetrahydro substitution pattern and a cyano group. The presence of the cyano group introduces interesting electronic properties to the molecule, making it a valuable substrate for further chemical modifications. Recent studies have explored the synthesis and characterization of this compound using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided deeper insights into its molecular geometry and electronic structure.
The synthesis of 5,6,7,8-tetrahydro-8-quinolinecarbonitrile hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding quinoline derivative. Researchers have optimized various synthetic routes to improve yield and purity. For instance, one common approach involves the use of palladium-catalyzed coupling reactions to introduce the cyano group onto the quinoline framework. The hydrochloride salt form is often preferred for its enhanced solubility in aqueous media, which is advantageous for biological testing.
Recent advancements in computational chemistry have enabled researchers to model the electronic properties and reactivity of 5,6,7,8-tetrahydro-8-quino linecarbonitrile hydrochloride at the molecular level. These computational studies have revealed that the compound exhibits significant antioxidant activity due to its ability to scavenge free radicals effectively. This property makes it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its antioxidant properties, 5,6,7,8-tetrahydro-8-quino linecarbonitrile hydrochloride has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The mechanism of action involves modulation of mitochondrial function and activation of caspase enzymes.
The pharmacokinetic profile of 5,6,7,8-tetrahydro-8-quino linecarbonitrile hydrochloride has been extensively studied using animal models. Results indicate that the compound exhibits moderate bioavailability following oral administration and demonstrates favorable distribution characteristics across various tissues. These findings suggest that it could be developed into an orally active therapeutic agent with potential clinical applications.
Moreover, 5,6,7 , 8 - tetr ahyd ro - 8 - quino linecarb onit ril e hy droch l orid e has shown promise in modulating inflammatory responses by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory activity opens up new avenues for its use in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on improving the bioavailability and efficacy of 5 , 6 , 7 , 8 - tetr ahyd ro - 8 - quino linecarb onit ril e hy droch l orid e through structural modifications and drug delivery system innovations. These advancements are expected to pave the way for its translation into clinical practice.
In conclusion,5 , 6 , 7 , 8 - tetr ahyd ro - 8 - quino linecarb onit ril e hy droch l orid e (CAS No . ) is a versatile compound with significant potential in drug discovery due to its unique chemical properties and diverse biological activities . Ongoing research continues to uncover new applications for this molecule , making it an exciting area of focus for scientists in various disciplines .
60169-77-9 (5,6,7,8-tetrahydro-8-Quinolinecarbonitrile hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)